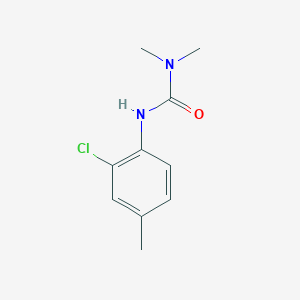![molecular formula C12H18ClNO3 B7410297 2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B7410297.png)
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C12H17NO3·HCl. It is also known by its IUPAC name, 2-amino-3-(4-isopropoxyphenyl)propanoic acid hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxybenzaldehyde and glycine.
Condensation Reaction: The 4-isopropoxybenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid derivative.
Hydrochloride Formation: Finally, the amino acid derivative is treated with hydrochloric acid to form the hydrochloride salt of 2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols, in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amino acid derivatives.
Substitution: Substituted amino acid derivatives with various functional groups.
Scientific Research Applications
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride: Similar structure but with a hydroxyl group instead of an isopropoxy group.
2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Amino-3-(4-ethoxyphenyl)propanoic acid hydrochloride: Similar structure but with an ethoxy group instead of an isopropoxy group.
Properties
IUPAC Name |
2-amino-3-(4-propan-2-yloxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(2)16-10-5-3-9(4-6-10)7-11(13)12(14)15;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYGFQOBSKRXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
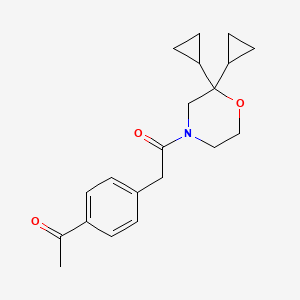
![(5-Chloro-1-methylpyrazol-3-yl)-[3-[methyl(pyrimidin-2-ylmethyl)amino]pyrrolidin-1-yl]methanone](/img/structure/B7410235.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-5-chloro-1-methylpyrazole-3-carboxamide](/img/structure/B7410236.png)
![2-(2-Fluoro-5-methylphenyl)-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7410238.png)
![(5-Chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-(5-methyl-2-azaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7410244.png)
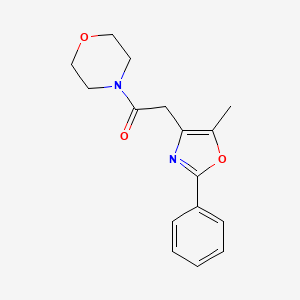
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B7410272.png)
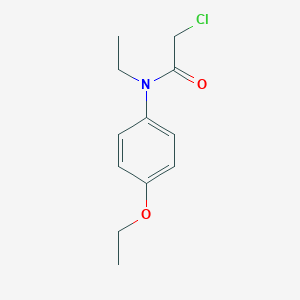
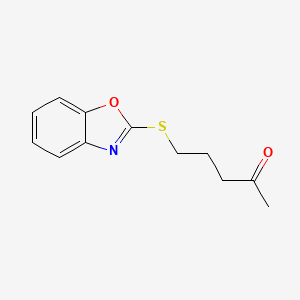
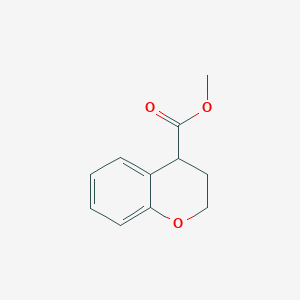
![N-[4-(pyrrolidin-1-ylmethyl)phenyl]methanesulfonamide](/img/structure/B7410294.png)
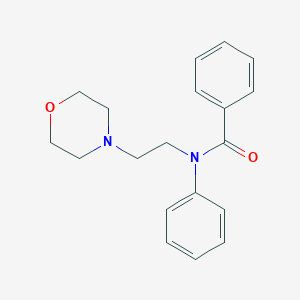
![3-[(2-Oxochromen-6-yl)sulfonylamino]benzoic acid](/img/structure/B7410313.png)
